molecular formula C24H26N4O5 B14937338 N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B14937338
M. Wt: 450.5 g/mol
InChI Key: OCCHWFIODIZOBF-UHFFFAOYSA-N
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Description

N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that features both indole and imidazolidine moieties The indole nucleus is known for its presence in various bioactive molecules, while the imidazolidine ring is often found in compounds with significant pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazolidine precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the imidazolidine ring can be formed via cyclization reactions involving urea or thiourea derivatives.

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus.

    Cyclization: The imidazolidine ring is formed by reacting a diamine with urea or thiourea under heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The imidazolidine ring can be reduced to form imidazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the imidazolidine ring can interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Such as tryptophan and serotonin.

    Imidazolidine Derivatives: Such as imidazolidinyl urea.

Uniqueness

N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the combination of indole and imidazolidine moieties in a single molecule. This dual functionality can provide a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

N-[3-(5-methoxyindol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H26N4O5/c1-32-18-6-4-17(5-7-18)28-23(30)20(26-24(28)31)15-22(29)25-11-3-12-27-13-10-16-14-19(33-2)8-9-21(16)27/h4-10,13-14,20H,3,11-12,15H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

OCCHWFIODIZOBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCCCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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